molecular formula C11H17O2P B5680691 (3-methylbutyl)phenylphosphinic acid

(3-methylbutyl)phenylphosphinic acid

Cat. No.: B5680691
M. Wt: 212.22 g/mol
InChI Key: GMPNQRWOLIZKFX-UHFFFAOYSA-N
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Description

(3-methylbutyl)phenylphosphinic acid is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphinic acid moiety, which is further substituted with a 3-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylbutyl)phenylphosphinic acid can be achieved through several methods. One common approach involves the reaction of phenylphosphinic acid with 3-methylbutyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the halide is replaced by the phosphinic acid group.

Another method involves the use of organophosphorus reagents such as phosphonous dichloride, which reacts with 3-methylbutyl alcohol in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes steps for purification and isolation of the product, such as distillation or recrystallization. The choice of method depends on the desired purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(3-methylbutyl)phenylphosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.

    Substitution: The phenyl group or the 3-methylbutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions, such as the use of palladium catalysts in cross-coupling reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield phosphonic acids, while reduction can produce phosphine derivatives.

Scientific Research Applications

(3-methylbutyl)phenylphosphinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-methylbutyl)phenylphosphinic acid involves its interaction with molecular targets such as enzymes or receptors. The phosphinic acid group can mimic phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can affect various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-methylbutyl)phenylphosphinic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-methylbutyl(phenyl)phosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O2P/c1-10(2)8-9-14(12,13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPNQRWOLIZKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCP(=O)(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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